molecular formula C11H12N2O2 B1406628 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol CAS No. 1894535-73-9

1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1406628
CAS No.: 1894535-73-9
M. Wt: 204.22 g/mol
InChI Key: WZRGYSXJLPRPOO-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The “4-Methoxybenzyl” part suggests the presence of a methoxy group (-OCH3) and a benzyl group (C6H5CH2-) attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would consist of a pyrazole ring with a 4-methoxybenzyl group attached. The exact structure would depend on the specific locations of these groups on the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions. The pyrazole ring could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would depend on its molecular structure. For instance, the presence of the methoxy group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Antitumor Activity

1-(4-Methoxybenzyl)-1H-pyrazol-4-ol has been utilized in the synthesis of new indole derivatives containing pyrazoles, which have shown potential antitumor activity. These compounds were synthesized using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate and tested for their tumor cell-growth inhibition capabilities (Farghaly, 2010).

Applications in Organic Chemistry

The compound has been involved in the regioselective functionalization of pyrazole 1-oxides through processes like deprotonation, bromine-magnesium exchange, and palladium(0)-catalyzed cross-coupling. This has led to the synthesis of various derivatives useful in organic chemistry (Paulson et al., 2002).

Hydrogen Bonding and Crystal Structure

Studies on the hydrogen bonding and crystal structure of compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have revealed interesting properties. These compounds are linked into chains or aggregates by a combination of hydrogen bonds, which is significant for understanding molecular interactions in solid states (Abonía et al., 2007).

Antimicrobial Applications

A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and shown to possess potent antimicrobial activities. These compounds were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi (Raju et al., 2010).

Synthesis of Heterocyclic Analogues

The compound has been used in the efficient synthesis of various pyrano[2,3-c]pyrazol-4(1H)-ones, a type of heterocyclic analogue. This synthesis involved the reaction of 2-pyrazolin-5-ones with different carbonyl chlorides, demonstrating the versatility of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol in heterocyclic chemistry (Eller et al., 2006).

Safety and Hazards

The safety and hazards associated with “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would depend on its potential applications. For instance, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies for Alzheimer’s Disease . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol treatment prevented amyloid beta formation and reduced the levels of phosphorylated tau via the modulation of the GSK3β pathway . This indicates its potential in altering cellular processes related to neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as β-secretase and GSK3β, inhibiting their activity and thereby reducing the formation of amyloid beta and phosphorylated tau . This inhibition leads to downstream effects on gene expression and cellular signaling pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing amyloid beta formation and tau phosphorylation . At higher doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways affect the compound’s bioavailability, distribution, and elimination, ultimately influencing its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The interaction with transporters and binding proteins influences its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, influencing its biological activity and therapeutic potential.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGYSXJLPRPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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